methyl-2,3,4-tri-O-acetylglucuronate
Description
Significance in Carbohydrate Chemistry and Glycoscience
The significance of methyl-2,3,4-tri-O-acetylglucuronate in carbohydrate chemistry and glycoscience lies in its role as a stable, yet reactive, intermediate. The acetyl protecting groups enhance its solubility in organic solvents and prevent unwanted side reactions at the hydroxyl positions, while the methyl ester protects the carboxylic acid. nih.gov This strategic protection allows for precise chemical manipulation at the anomeric center (C1), enabling the synthesis of complex oligosaccharides and glycoconjugates. nih.gov
In glycoscience, this compound is instrumental in the synthesis of various glucuronides, which are key components of glycosaminoglycans (GAGs) like hyaluronic acid and chondroitin (B13769445) sulfate (B86663). These biopolymers are vital for numerous physiological processes. Furthermore, the synthesis of specific glucuronide metabolites is essential for understanding their biological activities, as some glucuronides are known to be pharmacologically active themselves. researchgate.net
Historical Context of its Application as a Glucuronic Acid Derivative
The application of protected sugar derivatives in synthesis has a rich history, with the Koenigs-Knorr reaction, first reported in 1901, being a landmark method for glycoside formation. wikipedia.orgchemeurope.comwikipedia.org This reaction originally utilized acetyl-protected glycosyl halides to react with alcohols in the presence of a silver salt promoter. wikipedia.orgchemeurope.com The principles of this reaction laid the groundwork for the use of derivatives like this compound.
Early research into glucuronic acid was driven by its known role in detoxification. google.com The development of synthetic methods to produce glucuronides was a significant advancement, moving from difficult extractions from natural sources to controlled chemical synthesis. Over time, methods evolved to improve yields and stereoselectivity, with the use of protected glucuronic acid donors becoming standard practice. The acetylated methyl ester form proved to be a reliable and versatile precursor for creating the necessary activated glycosyl donors, such as the corresponding glycosyl bromide. psu.edu
Research Imperatives and Broad Scope in Organic Synthesis
The primary research imperative driving the use of this compound is the need to access pure, well-characterized glucuronides. psu.edu Regulatory bodies often require the testing of major drug metabolites, including glucuronides, for their own potential toxicity and pharmacological effects. researchgate.net Isolating these metabolites from biological samples is often challenging and yields insufficient quantities, making chemical synthesis the preferred route. nih.gov
The broad scope of this compound in organic synthesis is demonstrated by its use in the preparation of a diverse range of glucuronides:
Drug Metabolites: Synthesis of glucuronide metabolites of drugs like morphine, edaravone, and various phenolic compounds to serve as analytical standards and for toxicological studies. nih.govmdpi.com
Prodrugs: The development of glucuronide prodrugs is a significant area of research, particularly in cancer therapy. These prodrugs can be designed to be activated at a tumor site by specific enzymes like β-glucuronidase, thereby releasing the active drug locally and reducing systemic toxicity. nih.gov
Biologically Active Natural Products: The synthesis and modification of natural products containing glucuronic acid moieties, such as saponins (B1172615) and flavonoids, to study their structure-activity relationships. jst.go.jprsc.org
Oligosaccharide Synthesis: As a building block for the construction of complex oligosaccharides that play roles in cell recognition and signaling. nih.gov
The conversion of this compound into more reactive glycosyl donors, such as the corresponding bromide or trichloroacetimidate (B1259523), is a key step that precedes the glycosylation reaction with the target alcohol, phenol (B47542), or amine. nih.govresearchgate.net
Detailed Research Findings
The utility of this compound is best illustrated through its conversion to activated donors and their subsequent application in glycosylation reactions.
Table 1: Physical and Chemical Properties of Related Glucuronic Acid Derivatives
| Compound Name | Molecular Formula | Molar Mass | Appearance | Reference |
| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | C₁₅H₂₀O₁₁ | 376.31 g/mol | Solid | orgsyn.org |
| 2,3,4-Tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronic acid methyl ester | C₁₃H₁₇BrO₉ | 397.17 g/mol | Solid | synthose.com |
Table 2: Application of Activated Donors Derived from this compound in Synthesis
| Glycosyl Donor | Acceptor (Aglycone) | Promoter/Catalyst | Product | Yield | Reference |
| 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate bromide | 3-O-acetylated morphine | Zinc bromide | Morphine-6α-D-glucuronide | 63% | mdpi.com |
| 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate bromide | Edaravone | Silver trifluoromethanesulfonate (B1224126) | Edaravone glucuronate | Not specified | mdpi.com |
| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | β-cholestanol | Tf₂NH | Cholestanol-α-glucuronide | 70% | jst.go.jp |
| 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate bromide | Racemic Clenbuterol | Silver carbonate | Clenbuterol O-glucuronide diastereomers | 1.7% | mdpi.com |
| 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate bromide | Benzyl (B1604629) salicylate | Not specified (Koenigs-Knorr) | Tizoxanide precursor | 61% | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
77668-10-1 |
|---|---|
Molecular Formula |
C13H18O10 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
methyl (2S,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexanoate |
InChI |
InChI=1S/C13H18O10/c1-6(15)21-9(5-14)11(22-7(2)16)12(23-8(3)17)10(18)13(19)20-4/h5,9-12,18H,1-4H3/t9-,10-,11+,12+/m0/s1 |
InChI Key |
MSZWKQNQZAXGSX-NNYUYHANSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OC)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C=O)C(C(C(C(=O)OC)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of Methyl 2,3,4 Tri O Acetylglucuronate
Glycosylation Reactions
Glycosylation is the cornerstone of this donor's utility, enabling the formation of glycosidic bonds with a range of nucleophiles (acceptors). The acetyl protecting groups, particularly at the C-2 position, play a crucial role in directing the stereochemical outcome of these reactions.
O-Glycosylation Studies with Various Acceptors
O-glycosylation involves the formation of a glycosidic linkage with an alcohol or phenol (B47542) acceptor. The methodologies employed significantly influence the efficiency and stereoselectivity of the process.
The Koenigs-Knorr reaction is a classical and widely used method for glycoside synthesis. wikipedia.org In this procedure, a glycosyl halide derivative of methyl-2,3,4-tri-O-acetylglucuronate, typically methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate, is reacted with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver(I) oxide. wikipedia.orgnih.gov
The key to the stereochemical control in this reaction is the presence of the acetyl group at the C-2 position. This group provides neighboring group participation (anchimeric assistance), leading to the formation of a stable dioxolanium ring intermediate after the departure of the anomeric halide. wikipedia.org The subsequent nucleophilic attack by the alcohol acceptor occurs via an SN2 mechanism, exclusively at the anomeric carbon (C-1) from the face opposite to the dioxolanium ring. This results in an inversion of configuration at the anomeric center, yielding the 1,2-trans-glycoside, which in the case of glucuronates is the β-anomer. wikipedia.orgnih.gov This method has been successfully applied to a variety of alcohol acceptors. nih.gov
Table 1: Koenigs-Knorr Glycosylation with Various Alcohol Acceptors
| Acceptor Alcohol | Glycosyl Donor | Promoter | Product |
| Methyl alcohol | Methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate | Silver Carbonate | Methyl (methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate nih.gov |
| Ethyl alcohol | Methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate | Silver Carbonate | Methyl (ethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate nih.gov |
| n-Propyl alcohol | Methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate | Silver Carbonate | Methyl (n-propyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate nih.gov |
| n-Butyl alcohol | Methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate | Silver Carbonate | Methyl (n-butyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate nih.gov |
| n-Pentyl alcohol | Methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate | Silver Carbonate | Methyl (n-pentyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate nih.gov |
Lewis acids are frequently used to activate glycosyl donors, including derivatives of this compound such as glycosyl trichloroacetimidates. researchgate.net Common Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·Et₂O) promote the glycosylation reaction. nih.gov
The choice of Lewis acid can significantly impact the reaction mechanism and, consequently, the stereochemical outcome. nih.gov For donors with a participating group at C-2, such as the acetyl group in this case, the reaction generally proceeds through an SN2-like pathway, leading to the formation of the β-glucuronide. For instance, the glycosylation of 7,4'-di-O-methyleriodyctiol with a 2,3,4-triacetyl-D-methyl-glucuronate-(N-phenyl)-2,2,2,-trifluoroacetamidate donor in the presence of BF₃·Et₂O yielded the corresponding β-glucuronide. nih.gov
The reactivity of the donor and the strength of the Lewis acid dictate whether the mechanism is closer to the SN1 or SN2 end of the spectrum. nih.gov A strong Lewis acid like TMSOTf may favor a more dissociative (SN1-like) pathway, while a weaker one like BF₃·Et₂O can favor a more associative (SN2-like) pathway. nih.gov However, with the C-2 acetyl group, the formation of the acetoxonium ion intermediate typically ensures high β-selectivity regardless of the Lewis acid used. nih.gov
Table 2: Lewis Acid Catalyzed O-Glycosylation
| Glycosyl Donor | Acceptor | Lewis Acid | Stereochemical Outcome |
| 2,3,4-triacetyl-D-methyl-glucuronate-(N-phenyl)-2,2,2,-trifluoroacetamidate | 7,4'-di-O-methyleriodyctiol | BF₃·Et₂O | β-anomer nih.gov |
| Glucosyl trichloroacetimidate (B1259523) (acetylated) | Generic Alcohol | TMSOTf | Primarily β-anomer |
| Galactosyl donor (acetylated) | Generic Alcohol | BF₃·Et₂O | Good β-selectivity nih.gov |
| Glucosyl donor (acetylated) | Generic Alcohol | TMSOTf or BF₃·Et₂O | Exclusive β-selectivity nih.gov |
N-Glycosylation Reactions (e.g., synthesis of N-glucuronides)
N-glucuronidation is a significant metabolic pathway and the synthesis of N-glucuronides is crucial for metabolic studies. uomus.edu.iqwikipedia.org Chemical synthesis of N-glucuronides can be achieved by reacting a suitable glucuronate donor with a nitrogen-containing nucleophile, such as an amine or an imidazole (B134444) derivative. The synthesis of these compounds can be challenging, but various methods have been developed. hyphadiscovery.com
One approach involves activating the anomeric position of a protected glucuronate. For example, the N-glucuronide of an antimuscarinic agent was synthesized by reacting the imidazole derivative with methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate. This reaction proceeded with β-selectivity to afford the desired N-glucuronide in moderate yield. nih.gov While this example uses benzoyl protecting groups, the principle applies equally to acetylated donors, where the C-2 participating group again directs the formation of the β-anomer.
Stereochemical Control and Anomeric Selectivity in Glucuronide Formation
The stereochemical outcome of glucuronidation is of paramount importance, as different anomers can exhibit distinct biological activities. chemrxiv.org The formation of β-D-glucuronides is the most common outcome in both biological and chemical synthesis. helsinki.finih.gov
As discussed, the primary factor controlling the formation of β-glucuronides from this compound donors is the neighboring group participation of the C-2 acetyl group. wikipedia.org This participation leads to an acetoxonium ion intermediate that blocks the α-face of the pyranose ring, forcing the glycosyl acceptor to attack from the β-face. This mechanism is highly reliable for producing 1,2-trans glycosides. universiteitleiden.nluniversiteitleiden.nl
The reactivity of the glycosyl acceptor can also influence stereoselectivity. rsc.orgnih.gov Less reactive (more sterically hindered or electronically disarmed) acceptors can sometimes lead to reduced selectivity or the formation of the α-anomer, particularly if the reaction conditions favor an SN1-like mechanism where the oxocarbenium ion intermediate has a longer lifetime. rsc.orgnih.gov However, the strong directing effect of the C-2 acetyl group generally ensures high β-selectivity across a wide range of acceptors.
Manipulation of Protecting Groups and Functional Group Interconversions
Beyond its use as a glycosyl donor, this compound can undergo various transformations involving its protecting groups. These manipulations are essential for the synthesis of complex target molecules and for preparing the final deprotected glucuronides. nih.govwikipedia.org
The selective removal or modification of the acetyl and methyl ester groups is a common requirement. uchicago.eduresearchgate.net This allows for further chemical modifications at specific positions on the glucuronic acid scaffold.
A typical final step in the synthesis of a glucuronide conjugate is the global deprotection of the acetyl groups and the hydrolysis of the methyl ester at the C-6 position. This is often achieved under basic conditions, for example, using aqueous sodium hydroxide (B78521) (NaOH). researchgate.net A two-step saponification protocol can be employed to first hydrolyze the acetyl groups, followed by the hydrolysis of the more stable methyl ester to yield the free glucuronic acid conjugate. researchgate.net
Furthermore, the functional groups can be interconverted. For example, the C-6 methyl ester can be converted into an amide by reacting the activated glucuronic acid derivative with an amine. This strategy has been used to synthesize a series of Δ⁴,⁵-uronamide derivatives, starting from D-glucuronic acid which is first acetylated and then activated for amide bond formation. nih.gov Such interconversions expand the synthetic utility of the glucuronic acid scaffold for creating diverse molecular structures. solubilityofthings.comvanderbilt.eduimperial.ac.uk
Selective Deacetylation Strategies (e.g., Zemplén reaction)
The selective removal of acetyl protecting groups from this compound is a critical transformation in the synthesis of various glucuronide derivatives. The Zemplén deacetylation is a widely employed method for this purpose, valued for its mild conditions and high yields. chemistry-online.com This reaction involves treating the acetylated substrate with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) at room temperature. chemistry-online.com The mechanism is a transesterification process where the acetyl groups are transferred from the carbohydrate to the methanol, forming methyl acetate (B1210297). chemistry-online.com This process is often referred to as Zemplén saponification, although it only requires a catalytic amount of base, unlike traditional ester hydrolysis which requires stoichiometric amounts. chemistry-online.comrsc.org
The Zemplén deacetylation is generally a non-selective reaction, removing all acetyl groups from a peracetylated sugar. researchgate.net However, achieving regioselective deacetylation, where only specific acetyl groups are removed, is a significant challenge in carbohydrate chemistry. nih.gov The development of methods for regioselective deacetylation is crucial for the synthesis of partially acetylated sugars, which are important synthetic intermediates. nih.govnih.gov Recent research has explored various strategies to achieve this selectivity. One approach involves the use of acid-catalyzed deacetylation of peracetylated glycosides with a cleavable aglycone, which has shown promise for the synthesis of monoacetylated sugars. nih.gov Another strategy employs enzymatic methods, where enzymes like cellulose (B213188) acetate esterase from Neisseria sicca SB have demonstrated regioselectivity in the deacetylation of model acetylated glycosides. nih.gov For instance, this enzyme was found to rapidly deacetylate the C-3 position of methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. nih.gov
The choice of reaction conditions, including the base, solvent, and temperature, can influence the outcome of the deacetylation. While sodium methoxide in methanol is the classic Zemplén condition, other bases and solvent systems have been investigated to fine-tune the reactivity and selectivity of the deacetylation process. rsc.orgresearchgate.net The following table summarizes key aspects of deacetylation strategies.
| Strategy | Reagents/Conditions | Selectivity | Key Features |
| Zemplén Deacetylation | Catalytic NaOMe in MeOH, room temperature | Generally non-selective | Mild conditions, high yields, transesterification mechanism. chemistry-online.com |
| Acid-Catalyzed Deacetylation | Acid catalyst with a cleavable aglycone | Regioselective | Allows for the synthesis of monoacetylated sugars. nih.gov |
| Enzymatic Deacetylation | Esterase enzymes (e.g., from Neisseria sicca SB) | Regioselective | Provides high selectivity for specific positions. nih.gov |
Reduction Reactions and Olefin Formation
The reduction of the carboxylic acid moiety in glucuronic acid derivatives, including this compound, is a key transformation for accessing a variety of other sugar derivatives. However, the direct reduction of the C-5 carboxylic group in glucuronates can be challenging due to the electron-withdrawing nature of this group, which deactivates the anomeric center. researchgate.net
One common strategy involves the reduction of a lactone intermediate derived from the glucuronic acid. For example, D-glucuronolactone can be converted to methyl 3,4-di-O-acetyl-D-glucuronal, which can then undergo further transformations. researchgate.net The reduction of esterified glucuronates can also be achieved using various reducing agents. For instance, the iodine group of certain carbohydrate derivatives has been reduced under H2 gas in the presence of a Pd/C catalyst. researchgate.net
The formation of olefins, or unsaturated sugars, from glucuronate derivatives is another important synthetic transformation. These unsaturated sugars can serve as versatile building blocks for the synthesis of complex carbohydrates and other biologically active molecules. One approach to olefin formation involves the elimination of a suitable leaving group from a protected sugar derivative. For example, the formation of Δ4,5-glucuronides (dehydroglucuronides) has been observed during the synthesis of certain glucuronide conjugates. nih.gov
The following table outlines some general approaches to reduction and olefin formation that could be applicable to this compound.
| Transformation | Approach | Reagents/Conditions | Product Type |
| Reduction | Reduction of lactone intermediate | Various reducing agents | Aldose or deoxy sugar derivatives |
| Reduction | Catalytic hydrogenation of a suitable precursor | H2, Pd/C | Reduced sugar derivative |
| Olefin Formation | Elimination of a leaving group | Base or other elimination conditions | Unsaturated sugar (glycal) |
| Olefin Formation | Dehydration reactions | Acidic conditions or specific dehydrating agents | Dehydroglucuronide |
Other Derivatization Approaches (e.g., silylation)
Besides deacetylation and reduction, this compound can undergo various other derivatization reactions to introduce different functional groups and protecting groups. Silylation is a common and versatile derivatization technique for compounds containing hydroxyl groups, such as partially deacetylated glucuronates. restek.comrestek.com In silylation, an active hydrogen on a hydroxyl group is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. restek.com This derivatization reduces the polarity of the compound, increases its volatility, and enhances its thermal stability, which is particularly useful for analysis by gas chromatography. restek.com
A variety of silylating reagents are available, each with different reactivities and selectivities. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.comrestek.comnih.gov The choice of reagent and reaction conditions can allow for the selective silylation of specific hydroxyl groups in a polyhydroxylated molecule. researchgate.net For example, in the presence of bases or acids, some silylating agents can convert carbonyl groups into their enolic tautomers, which can then be silylated to form enol silyl (B83357) ethers. researchgate.net
Silylation is not only used for analytical purposes but also as a synthetic strategy to protect hydroxyl groups during other chemical transformations. nih.gov The silyl ethers can be selectively cleaved under specific conditions, allowing for the subsequent manipulation of other functional groups in the molecule.
The following table provides an overview of common silylation reagents and their applications.
| Silylating Reagent | Abbreviation | Common Applications |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of hydroxyl, carboxyl, and amine groups for GC analysis. restek.comnih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A potent silylating agent for a wide range of functional groups. restek.com |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating reagents. restek.com |
Enzymatic Transformations and Biomimetic Approaches
Enzymatic transformations offer a powerful and highly selective alternative to traditional chemical methods for the modification of carbohydrates like this compound. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often avoiding the need for complex protection and deprotection steps. nih.gov
One of the most significant enzymatic transformations involving glucuronic acid is glucuronidation, a major pathway for the metabolism of various compounds in vivo. wikipedia.orgnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-α-D-glucuronic acid (UDPGA) to a substrate. wikipedia.org While this process typically involves the non-acetylated form of glucuronic acid, the study of enzymatic reactions on acetylated sugars can provide insights into enzyme specificity and can be used for the synthesis of specific glucuronide conjugates. nih.gov
Enzymatic deacetylation, as mentioned in section 3.2.1, is another important transformation. nih.gov Lipases and esterases are commonly used for the selective removal of acetyl groups from peracetylated sugars. nih.gov The regioselectivity of these enzymes can be exploited to prepare partially acetylated sugars that are difficult to obtain through chemical methods. nih.gov
Biomimetic approaches aim to mimic biological processes in the laboratory. For example, the synthesis of glucuronide conjugates can be inspired by the natural glucuronidation pathway. While a complete biomimetic synthesis of a complex glucuronide from simple precursors is challenging, researchers have developed enzyme-assisted synthetic routes that combine chemical and enzymatic steps to achieve the desired product. nih.gov
The following table summarizes some enzymatic transformations relevant to glucuronate derivatives.
| Enzymatic Transformation | Enzyme Class | Substrate | Product | Significance |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Aglycone + UDP-glucuronic acid | Glucuronide conjugate | Major metabolic pathway, synthesis of drug metabolites. wikipedia.orgnih.gov |
| Deacetylation | Esterases, Lipases | Acetylated sugar | Partially or fully deacetylated sugar | Regioselective synthesis of sugar intermediates. nih.gov |
Mechanistic Investigations of Glucuronate Reactions (e.g., role of catalysts, solvent effects)
Understanding the mechanisms of reactions involving glucuronate derivatives is crucial for optimizing reaction conditions and achieving desired outcomes. Mechanistic studies often focus on the role of catalysts, the influence of solvents, and the nature of reaction intermediates.
In the Zemplén deacetylation, the mechanism involves a transesterification reaction catalyzed by a catalytic amount of methoxide ion. chemistry-online.com The methoxide attacks the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to release the deacetylated sugar and methyl acetate. chemistry-online.com The reaction is driven to completion by the large excess of methanol solvent. While traditionally it was believed that strictly anhydrous conditions were necessary, some studies suggest that the presence of small amounts of water may not be detrimental. reddit.com Recent investigations have also proposed that hydrogen bonding plays a key role in the base-catalyzed deacylation process in methanol. rsc.org
In glycosylation reactions involving glucuronate donors, the presence of the electron-withdrawing carboxylic acid group at C-5 has a significant impact on the reactivity of the anomeric center. nih.gov This group destabilizes the formation of a positive charge at the anomeric carbon, making glucuronates generally poor glycosyl donors. nih.gov The choice of catalyst is therefore critical for activating the anomeric center and promoting the glycosylation reaction. Lewis acids such as boron trifluoride etherate (BF3·Et2O) and trimethylsilyl triflate (TMSOTf) are commonly used as promoters in glucuronidation reactions. nih.govmdpi.com
The following table highlights key mechanistic aspects of reactions involving glucuronate derivatives.
| Reaction | Key Mechanistic Feature | Role of Catalyst | Solvent Effects |
| Zemplén Deacetylation | Transesterification | Catalytic amount of base (e.g., NaOMe) initiates the reaction. chemistry-online.com | Methanol acts as both solvent and reactant. chemistry-online.com |
| Glycosylation | Activation of the anomeric center | Lewis acids promote the formation of the glycosidic bond. nih.govmdpi.com | Can influence reaction rate and stereoselectivity. |
| Oxidation | Radical-mediated reactions | High-frequency ultrasound can induce oxidation without a catalyst. researchgate.net | Water is the medium for radical generation. researchgate.net |
Application As a Synthetic Intermediate in Complex Carbohydrate Structures and Conjugates
Precursor for Glucuronide Conjugate Synthesis
Glucuronidation is a major pathway in the metabolism of drugs, xenobiotics, and endogenous compounds, converting them into more water-soluble forms for excretion. The synthesis of these glucuronide metabolites is essential for pharmacological and toxicological studies. Methyl-2,3,4-tri-O-acetylglucuronate is a key precursor for the synthesis of these important conjugates.
The synthesis of flavonoid glucuronides, such as those of catechin (B1668976) and epicatechin, is of significant interest due to their potential neurological benefits. acs.org The chemical synthesis of these compounds is complex and often requires regioselective protection and deprotection steps. oup.comoup.com A common strategy involves the use of an activated glucuronyl donor, such as methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate, which is derived from the parent compound. nih.gov
In a typical synthesis, a protected flavonoid aglycone is reacted with the glucuronyl donor in the presence of a promoter, such as silver oxide or a Lewis acid like boron trifluoride etherate. nih.govacs.org This is often performed using the Koenigs-Knorr method. nih.govwikipedia.org For instance, the synthesis of quercetin-3-O-β-D-glucuronide has been achieved by reacting a protected quercetin (B1663063) with methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate. nih.gov More recent methods also employ trichloroacetimidate (B1259523) donors, which can offer different regioselectivity. nih.govacs.org The final steps involve the removal of the acetyl and other protecting groups to yield the desired catechin glucuronide. nih.govacs.org The development of efficient chemical syntheses for all possible regioisomers of (epi)catechin glucuronides is crucial for studying their specific biological activities. acs.org
| Glucuronyl Donor | Typical Promoter/Method | Application Example | Reference |
|---|---|---|---|
| Methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucuronate | Silver oxide (Ag₂O), Silver carbonate | Koenigs-Knorr synthesis of quercetin glucuronide | nih.gov |
| Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate trichloroacetimidate | Boron trifluoride etherate (BF₃·Et₂O) | Acid glucuronidation of protected (epi)catechin | nih.govacs.org |
Morphine is primarily metabolized into morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. The chemical synthesis of these metabolites is important for pharmacological studies. The Koenigs-Knorr reaction, utilizing a derivative of this compound, is a classical method for this purpose. researchgate.netnih.govcapes.gov.br
The synthesis typically involves the reaction of a protected morphine derivative, such as 3-O-acetylmorphine, with methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide. nih.gov This glycosylation step is often promoted by a silver salt, like silver carbonate, in a suitable solvent. nih.gov Following the coupling reaction, the acetyl and methyl ester protecting groups are removed by hydrolysis to yield the final morphine glucuronide. nih.gov The stereoselectivity of the glycosidic bond formation is a critical aspect of this synthesis, with the participating acetyl group at C-2 of the glucuronyl donor typically directing the formation of the β-anomer. wikipedia.org
5-Fluorouracil (5-FU) is a widely used anticancer drug. nih.gov Its conjugation with glucuronic acid can alter its pharmacological properties. The synthesis of 5-FU glucuronides involves coupling the fluoropyrimidine with a suitably activated and protected glucuronic acid donor. tandfonline.com Derivatives of this compound are precursors for these donors. tandfonline.com The synthesis allows for the formation of both N- and O-glucuronides of 5-FU and its related compounds, such as 5-fluorocytosine. tandfonline.com The characterization of these synthesized conjugates is performed using techniques like NMR and mass spectrometry to confirm the position of the glucuronic acid moiety and the stereochemistry of the glycosidic linkage. tandfonline.com
Building Block in Oligosaccharide and Polysaccharide Assembly
This compound is a valuable building block in the synthesis of complex oligosaccharides and polysaccharides that contain glucuronic acid residues. mdpi.comacs.orgacs.org These structures are often components of biologically important molecules like glycosaminoglycans (e.g., hyaluronic acid) and various plant and algal polysaccharides. acs.orgnih.gov The synthesis of such oligosaccharides is challenging due to the need for stereoselective glycosidic bond formation and the aforementioned reduced reactivity of glucuronic acid donors. nih.govmdpi.com
Strategies often involve converting this compound into a more reactive glycosyl donor, such as a trichloroacetimidate or a thioglycoside. nih.govnih.gov This activated donor is then coupled with a suitably protected glycosyl acceptor. This process can be repeated in a stepwise fashion to assemble the desired oligosaccharide chain. For example, in the synthesis of hyaluronic acid oligosaccharides, a glucuronic acid donor is coupled with an N-acetylglucosamine acceptor. nih.gov A late-stage oxidation approach is sometimes employed to circumvent the low reactivity of uronic acid building blocks, where a glucose derivative is used in the glycosylation steps, and the primary alcohol at C-6 is oxidized to a carboxylic acid at a later stage in the synthesis. acs.org
Development of Model Substrates for Enzymatic and Biochemical Research (e.g., lignin-carbohydrate complexes)
To understand the intricate structures and enzymatic degradation of complex biopolymers, chemists synthesize model compounds that represent specific linkages within the larger structure. This compound and its derivatives can be used to synthesize model substrates for studying lignin-carbohydrate complexes (LCCs). qucosa.denih.govedgehill.ac.uk LCCs are found in plant cell walls and involve covalent linkages between lignin (B12514952) and carbohydrates, which contribute to the recalcitrance of biomass. gu.se
The synthesis of LCC model compounds can involve the coupling of a lignin-like phenolic component with a carbohydrate moiety derived from a glucuronic acid precursor. edgehill.ac.ukgu.se These model compounds, which can mimic phenyl glycosidic, benzyl (B1604629) ether, or benzyl ester linkages found in native LCCs, are invaluable for several research purposes. edgehill.ac.ukgu.se They can be used as substrates to investigate the activity of enzymes that may be involved in LCC degradation. gu.se Furthermore, these models help in the analysis and characterization of LCCs isolated from biomass and aid in understanding the mechanisms of their formation and cleavage during industrial processes like pulping. qucosa.deacs.org
Contribution to Modified Carbohydrate and Glycoconjugate Synthesis
The versatility of this compound extends to the broader field of modified carbohydrate and glycoconjugate synthesis. Post-glycosylational modifications, such as sulfation or methylation, are common in natural carbohydrates and play crucial roles in biological recognition processes. nih.gov The synthesis of carbohydrates with these modifications often requires precursors with orthogonal protecting groups, and acetylated glucuronic acid derivatives can be integrated into these synthetic schemes. nih.gov
Furthermore, this compound is a precursor for the synthesis of neoglycoconjugates. nih.gov These are synthetic constructs where a carbohydrate moiety is attached to a non-carbohydrate scaffold, such as a protein or a lipid, often through a linker. These molecules are powerful tools for studying carbohydrate-protein interactions and other biological processes. The synthesis of such conjugates may involve modifying the glucuronic acid derivative to introduce a linker arm, which can then be used for conjugation to the desired scaffold, for example, via click chemistry. nih.gov
| Application Area | Synthetic Strategy | Significance | Reference |
|---|---|---|---|
| Post-Glycosylational Modification Studies | Incorporation into synthetic schemes requiring specific protecting group patterns for subsequent modifications like sulfation. | Allows for the synthesis of structurally defined modified carbohydrates to study their biological functions. | nih.gov |
| Neoglycoconjugate Synthesis | Functionalization of the glucuronic acid derivative with a linker for subsequent conjugation to proteins or other scaffolds. | Creation of probes for studying carbohydrate recognition and for developing targeted therapies. | nih.gov |
Advanced Structural Characterization and Physicochemical Analysis in Research
Solid-State Forms and Polymorphism Studies of Glycosyl Donors
The physical form of glycosyl donors, which are reactive intermediates in synthesis, plays a crucial role in their stability, handling, and reactivity. ucc.ie Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in the development of robust synthetic processes. researchgate.net A prominent example used in glucuronidation reactions is methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate, a stable yet reactive glycosyl donor derived from methyl-2,3,4-tri-O-acetylglucuronate. ucc.ieresearchgate.net
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline solids. Studies on methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate have revealed the existence of at least two distinct polymorphic forms, designated as Form I and Form II. ucc.ieresearchgate.net
Both polymorphs were found to crystallize in the monoclinic P2₁ space group. ucc.ie However, they differ in their crystal habit and unit cell contents. Form I typically presents as prismatic crystals, while Form II crystals are needle-like. ucc.ie A key distinction is that the asymmetric unit of Form I contains two molecules of the compound, whereas Form II contains only one. ucc.ie The conformations of the molecules differ significantly between the two polymorphs, particularly concerning the orientation of the methyl carboxylate and trichloroacetimidoyl groups. researchgate.net
| Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Molecules per Asymmetric Unit (Z') | 2 | 1 |
| Crystal Habit | Prismatic | Needle-like |
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are powerful tools for characterizing and distinguishing between polymorphic forms. For methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate, DSC analysis shows distinct thermal behaviors for Form I and Form II, confirming they are different crystalline phases. ucc.ie DSC scans can reveal differences in melting points and enthalpies of fusion, which are unique to each polymorph. researchgate.net
PXRD provides a characteristic diffraction pattern for each crystalline form, acting as a fingerprint for identification. The two polymorphs of the aforementioned glycosyl donor were fully characterized using PXRD, alongside DSC and single-crystal analysis, to confirm their distinct solid-state structures. ucc.ieresearchgate.net
The ability to consistently produce a single, stable polymorphic form is a critical factor in commercial manufacturing, as the presence of multiple forms can impact physical stability and reactivity over time. researchgate.net While Form I is readily and consistently obtained from a variety of solvents, Form II has been observed to crystallize only occasionally from specific solvents like ethyl acetate (B1210297) or isopropanol. ucc.ie This highlights how the physical properties conferred by the crystalline form are a vital consideration for ensuring the reliability and efficacy of synthetic intermediates. ucc.ieresearchgate.net Glycosylation outcomes can also be influenced by the conformation of the glycosyl donor, with donors having more axial groups potentially exhibiting higher reactivity. academie-sciences.fr
Solution-State Spectroscopic Techniques for Structural Elucidation of Derivatives
In solution, spectroscopic methods are indispensable for confirming the structure of this compound derivatives and for analyzing complex mixtures containing these compounds.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. nih.govconicet.gov.ar
¹H NMR: The proton NMR spectrum allows for the identification of key structural features. For instance, the signals corresponding to the methyl protons of the three acetyl groups typically appear as sharp singlets in the region of 2.0-2.2 ppm. researchgate.netresearchgate.net The anomeric proton (H-1) is particularly diagnostic, with its chemical shift and coupling constant providing information about the stereochemistry at the anomeric center. conicet.gov.ar
¹³C NMR: The carbon spectrum complements the proton data, showing distinct signals for the carbonyl carbons of the acetyl groups (around 170 ppm), the methyl carbons of the acetyl groups (around 20 ppm), and the carbons of the glucuronic acid backbone. researchgate.netresearchgate.net
2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. conicet.gov.arresearchgate.net These experiments are crucial for unambiguously assigning all signals in the spectra and confirming the precise location of acetyl groups and other substituents on the glucuronic acid ring. nih.govconicet.gov.ar
| Group | Technique | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Acetyl Protons (CH₃) | ¹H NMR | ~2.10 - 2.22 | researchgate.net |
| Anomeric Proton (H-1) | ¹H NMR | ~4.8 - 6.3 (β-linked) | conicet.gov.ar |
| Acetyl Carbons (CH₃) | ¹³C NMR | ~20.4 - 21.1 | researchgate.net |
| Carbonyl Carbons (C=O) | ¹³C NMR | ~169.8 - 170.5 | researchgate.net |
| Anomeric Carbon (C-1) | ¹³C NMR | ~95 - 106 (β-linked) | conicet.gov.ar |
Mass spectrometry provides vital information on the molecular weight and structure of molecules based on their mass-to-charge ratio (m/z). creative-proteomics.com When coupled with separation techniques, it becomes a powerful tool for analyzing complex mixtures. creative-proteomics.comnih.gov
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for both identifying and quantifying glycosides in complex samples. creative-proteomics.comresearchgate.net The sample is first separated by LC, and the eluting components are ionized (e.g., by Electrospray Ionization, ESI) and analyzed by the mass spectrometer. creative-proteomics.com Tandem MS (MS/MS) experiments can be performed, where a specific ion is selected and fragmented to generate a characteristic pattern. nih.gov This fragmentation pattern provides structural details, such as the nature of the aglycone and the sugar unit, aiding in the definitive identification of glycoside derivatives. nih.govmdpi.com
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a soft ionization technique particularly well-suited for the analysis of biomolecules, including protected oligosaccharides and other carbohydrate derivatives. nih.govmtak.hu The analyte is co-crystallized with a matrix that absorbs laser energy, allowing the analyte to be desorbed and ionized with minimal fragmentation. youtube.com The ions are then separated based on their time-of-flight to the detector. youtube.com MALDI-TOF MS is highly sensitive and can be used to rapidly determine the molecular weights of components in a mixture. mdpi.com Structural information can be obtained through post-source decay (PSD) analysis, which examines the fragmentation of the parent ion. mtak.hu The technique is also useful for distinguishing between linkage isomers in some oligosaccharides based on the formation of specific cross-ring fragmentation ions. nih.gov
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule based on their characteristic absorption of infrared radiation. For this compound, IR spectroscopy serves to confirm the presence of the ester functionalities, which are the dominant features of its structure.
The molecular structure contains four ester groups: three acetyl esters at positions 2, 3, and 4 of the pyranose ring, and one methyl ester at the C-6 carboxyl group. The most prominent absorption bands in the IR spectrum of this compound are associated with the stretching vibrations of the carbonyl (C=O) and carbon-oxygen (C-O) bonds within these ester groups.
Detailed research findings on the vibrational frequencies for this specific molecule would pinpoint the exact wavenumbers for these groups. Generally, the carbonyl bonds of the esters give rise to strong, sharp absorption bands in the region of 1735–1750 cm⁻¹. The C-O single bond stretching vibrations are also characteristic, typically appearing in the fingerprint region between 1000 and 1300 cm⁻¹. The presence of multiple acetyl groups and a methyl ester can lead to a complex and overlapping set of bands in this region.
| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretching | 1735–1750 |
| Ester (C-O) | Stretching | 1000–1300 |
| Alkyl (C-H) | Stretching | 2850–3000 |
Chiroptical Properties and Stereochemical Assignments (e.g., optical rotation)
Chiroptical properties are essential for the characterization of chiral molecules like carbohydrates and their derivatives. Optical rotation is the most common of these properties, measuring the angle to which a compound rotates the plane of polarized light. This physical constant is indispensable for confirming the stereochemical integrity of a synthesized or isolated compound.
Computational Chemistry and Cheminformatics in Structural Analysis and Reaction Prediction
Computational chemistry and cheminformatics have become indispensable tools for predicting and analyzing the structure and reactivity of complex molecules like this compound. These methods allow for the investigation of molecular properties that may be difficult to determine experimentally.
Structural Analysis: Using quantum mechanical methods such as Density Functional Theory (DFT), researchers can calculate the lowest energy (most stable) three-dimensional conformation of the molecule. For this compound, this involves determining the preferred chair conformation of the pyranose ring (typically the ⁴C₁ conformation for D-gluco derivatives) and the spatial orientation of the four ester substituents. These calculations can also predict vibrational frequencies, which can be correlated with experimental IR spectra to aid in peak assignments. researchgate.net
Reaction Prediction: Computational models are particularly useful for predicting chemical reactivity. For instance, DFT calculations can be employed to model the acid-catalyzed deacetylation of per-acetylated glycosides. researchgate.net By calculating the activation barriers for the removal of each acetyl group, it is possible to predict the selectivity of the reaction, determining if the acetyl group at O-2, O-3, or O-4 is most likely to be cleaved first under specific conditions. researchgate.net This predictive power is crucial for designing selective chemical syntheses and understanding metabolic pathways. Integrated computational approaches that combine DFT with molecular docking and dynamics simulations are increasingly used to explore the potential of carbohydrate derivatives in biological systems. researchgate.net
| Compound Name |
|---|
| This compound |
| D-glucuronic acid |
Future Research Directions and Emerging Paradigms
Advancements in Stereoselective Glycosylation Methodologies
The precise control of stereochemistry at the anomeric center during glycosidic bond formation remains a paramount challenge in carbohydrate synthesis. nih.govelsevierpure.com For glucuronates, achieving high stereoselectivity is crucial for synthesizing biologically active molecules like glycosaminoglycans and various drug metabolites. nih.gov Future research is intensely focused on developing more robust and universally applicable stereoselective methods.
Emerging strategies are moving beyond traditional methods to include novel catalytic systems and the strategic use of protecting groups and additives. nih.govnih.gov Key areas of advancement include:
Organocatalysis: The use of chiral organocatalysts, such as thiourea (B124793) derivatives, is a promising avenue for achieving high stereoselectivity under mild conditions. ntu.edu.sg These catalysts can activate glycosyl donors through hydrogen bonding, directing the incoming nucleophile to a specific face of the molecule. ntu.edu.sg
Transition Metal Catalysis: While established, the development of new transition metal catalyst systems continues to offer improved selectivity and efficiency. These methods often allow for glycosylations to proceed under milder conditions and can be tuned to favor specific anomers. nih.gov
Protecting Group-Mediated Control: The choice of protecting groups on the glycosyl donor, such as methyl-2,3,4-tri-O-acetylglucuronate, significantly influences the stereochemical outcome. Future work will explore novel protecting groups at the C-2 position that can provide enhanced anchimeric assistance to favor 1,2-trans-glycosides or sterically direct glycosylation to yield 1,2-cis-products.
Fixed-Conformation Donors: Employing uronic acid donors locked into a specific conformation, such as 6,3-lactones, can offer unique reactivity and high stereoselectivity. researchgate.netresearchgate.net Investigating these rigid structures provides a basis for designing next-generation glycosyl donors with predictable outcomes. researchgate.netresearchgate.net
The table below summarizes and compares various emerging glycosylation strategies applicable to glucuronate donors.
| Method | Catalyst/Modulator | Typical Selectivity | Advantages | Challenges |
| Organocatalysis | Chiral Thiourea or Phosphine Oxides | α- or β-selectivity depending on catalyst | Mild conditions, avoids toxic metals | Substrate scope can be limited |
| Transition Metal Catalysis | Gold, Silver, or Copper Salts | Often high, tunable | High efficiency, broad applicability | Catalyst cost and toxicity |
| Protecting Group Control | C-2 Participating Groups (e.g., acyl) | High β-selectivity | Predictable outcomes for 1,2-trans | Synthesis of 1,2-cis remains difficult |
| Conformationally Locked Donors | Uronic Acid Lactones | High β-selectivity | Fixed conformation leads to high predictability | Synthesis of donor can be complex |
Exploration of Sustainable and Green Synthesis Routes
Traditional carbohydrate synthesis often relies on stoichiometric amounts of toxic reagents, hazardous solvents, and multi-step protecting group manipulations, generating significant chemical waste. The principles of green chemistry are increasingly being integrated into the synthesis of valuable compounds like this compound.
Future research in this area is focused on several key strategies:
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a powerful, environmentally benign alternative to traditional chemical methods. The use of UDP-glucuronosyltransferases (UGTs) or engineered enzymes can provide exceptional regio- and stereoselectivity in the synthesis of glucuronides, often under mild, aqueous conditions. researchgate.netnih.gov Combining enzymatic steps with chemical synthesis can streamline complex reaction sequences.
Catalytic Methods: Shifting from stoichiometric activators (e.g., silver salts) to catalytic systems reduces waste and improves atom economy. Developing efficient catalytic glycosylation methods is a central goal of green carbohydrate chemistry.
Solvent Reduction and Alternative Solvents: Research into minimizing or replacing hazardous solvents like dichloromethane (B109758) and acetonitrile (B52724) with greener alternatives (e.g., ionic liquids, supercritical fluids, or even water) is ongoing. Flow chemistry platforms can also contribute by reducing solvent usage and improving reaction efficiency.
Integration with Automation and High-Throughput Synthesis Platforms
The synthesis of complex carbohydrates is traditionally a labor-intensive and time-consuming process. To accelerate the discovery and development of new carbohydrate-based therapeutics and materials, the integration of automation and high-throughput techniques is essential.
Future paradigms in this field include:
Automated Glycan Assembly (AGA): Inspired by automated peptide and oligonucleotide synthesis, AGA platforms are being developed to systematically construct complex oligosaccharides on a solid support. Adapting this technology for glucuronic acid-containing structures, using building blocks like this compound, would represent a significant breakthrough.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and easier scalability. Applying flow chemistry to glycosylation reactions can improve yields, selectivity, and consistency.
High-Throughput Screening: Robotic platforms can be used to rapidly screen a wide array of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize glycosylation reactions involving challenging glucuronate donors. This approach accelerates the discovery of novel and efficient synthetic protocols.
Application in Glycoengineering and Glycomaterials Science
This compound serves as a critical precursor for the synthesis of more complex structures used in glycoengineering and the development of advanced glycomaterials. Its defined protecting group pattern allows for selective modification and polymerization.
Emerging applications include:
Synthesis of Bioactive Glycosaminoglycans (GAGs): GAGs like hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate play critical roles in numerous biological processes. Access to synthetic, well-defined GAG oligosaccharides is crucial for studying their structure-function relationships. Protected glucuronate donors are essential for the stepwise synthesis of these complex biopolymers.
Development of Glycomaterials: Incorporating glucuronic acid into polymers can create novel biomaterials with tailored properties for applications such as drug delivery, tissue engineering, and biocompatible coatings. The carboxylic acid functionality of the glucuronic acid moiety can be used to modulate properties like hydrophilicity, charge, and biocompatibility.
Glyco-functionalized Surfaces: Attaching glucuronic acid-containing glycans to surfaces can be used to create biosensors, modulate cell adhesion, or mimic the extracellular matrix for cell culture applications.
Unraveling Complex Biochemical Pathways Involving Glucuronates
Glucuronidation is a major metabolic pathway in vertebrates for the detoxification and excretion of a wide range of substances, including drugs, toxins, and endogenous compounds. nih.govnih.gov Synthetic access to specific glucuronide metabolites and their precursors is vital for understanding these complex biochemical pathways.
Future research will leverage synthetic chemistry to:
Synthesize Metabolite Standards: Compounds like this compound are precursors for the synthesis of authentic glucuronide metabolite standards. researchgate.net These standards are indispensable for analytical and toxicological studies, allowing for accurate quantification and characterization of metabolites in biological samples. researchgate.net
Develop Chemical Probes: Designing and synthesizing modified glucuronate derivatives can create chemical probes to study the activity and substrate specificity of UDP-glucuronosyltransferase (UGT) enzymes. These probes can help elucidate the mechanisms of drug-drug interactions and individual variations in drug metabolism. nih.gov
Investigate Glucuronide Reactivity: While often considered detoxification products, some glucuronides, particularly acyl glucuronides, are chemically reactive and can covalently bind to proteins. nih.gov The synthesis of these metabolites allows for detailed studies of their potential toxicity and immunological effects.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing methyl-2,3,4-tri-O-acetylglucuronate, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves sequential acetylation of glucuronic acid derivatives. A common approach starts with D-glucuronolactone, which is treated with acetic anhydride in the presence of sodium acetate to selectively protect hydroxyl groups. For example, a modified Bollenback method uses controlled stoichiometry and low temperatures (0–5°C) to reduce over-acetylation. The reaction progress should be monitored via TLC (using ethyl acetate/hexane eluent) to detect intermediates and byproducts. Isolation of the product often requires column chromatography with silica gel and gradient elution to separate acetylated isomers .
Q. How does the acetyl-protecting group configuration influence reactivity in glycosylation reactions?
- Methodological Answer : The 2,3,4-tri-O-acetyl configuration enhances the stability of the glucuronyl donor while maintaining reactivity for glycosidic bond formation. The acetyl groups act as temporary protecting groups, which can be selectively removed post-glycosylation using mild bases (e.g., ammonia/methanol). This configuration is particularly effective in Koenigs-Knorr-type reactions, where halogenated leaving groups (e.g., bromine or trichloroacetimidate) facilitate glycosylation. For example, methyl-2,3,4-tri-O-acetylglucuronate has been used as a donor in synthesizing flavanone glucuronides, achieving >70% yields when coupled with AgOTf as a promoter .
Q. What analytical techniques are critical for characterizing methyl-2,3,4-tri-O-acetylglucuronate and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) are essential for confirming the acetyl group positions and anomeric configuration. For instance, the β-anomer of acetylated glucuronates shows a characteristic downfield shift (~5.5–6.0 ppm) for the anomeric proton.
- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight and detect impurities.
- Polarimetry : Optical rotation measurements ([α]D) confirm stereochemical integrity.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves acetylated intermediates from deprotected byproducts .
Advanced Research Questions
Q. How can competing hydrolysis of acetyl groups be mitigated during long-term storage or under aqueous reaction conditions?
- Methodological Answer : Hydrolysis of acetyl groups is pH- and temperature-dependent. Store the compound in anhydrous solvents (e.g., dry DCM or THF) at −20°C under nitrogen. For aqueous-compatible reactions (e.g., enzymatic deprotection), use buffered systems (pH 6–7) and short incubation times. Pre-acetylated derivatives with electron-withdrawing substituents (e.g., nitrobenzoyl groups, as in methyl 6-O-nitrobenzoyl derivatives) show improved stability in mildly acidic/basic conditions .
Q. What strategies resolve low yields in glycosylation reactions using methyl-2,3,4-tri-O-acetylglucuronate as a donor?
- Methodological Answer : Low yields often stem from poor leaving-group activation or steric hindrance. Optimize by:
- Leaving Group Modification : Replace bromide with trichloroacetimidate, which enhances electrophilicity.
- Promoter Selection : Use Lewis acids like BF₃·Et₂O or TMSOTf for better activation.
- Solvent Choice : Dichloromethane or toluene improves solubility and reaction kinetics.
- Temperature Control : Slow addition of the donor at −40°C reduces side reactions. Post-reaction, purify via flash chromatography (hexane/ethyl acetate) .
Q. How do structural modifications (e.g., acyl chain length) impact the compound’s utility in glycan microarray development?
- Methodological Answer : Acyl groups influence solubility, surface immobilization, and binding affinity. Longer acyl chains (e.g., hexanoyl or octanoyl) enhance hydrophobic interactions in microarray substrates, improving spot uniformity. However, bulky groups may sterically hinder protein binding. Comparative studies using SPR (surface plasmon resonance) show that tri-O-acetyl derivatives balance immobilization efficiency (~85% coupling yield) and ligand accessibility for carbohydrate-binding proteins like lectins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
